SSEA-4 hexaose analogue type 1
Description
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
NeuAcα2-3Galβ1-3GlcNAcβ1-3Galα1-4 |
Origin of Product |
United States |
Structural Chemistry and Synthetic Methodologies of Ssea 4 Hexaose Analogues
Elucidation of SSEA-4 Hexaose Analogue Type 1 Chemical Structure
This compound is a complex oligosaccharide belonging to the globo-series of glycans. Its structure is defined by a specific sequence of six monosaccharide units linked by precise glycosidic bonds. The terminal end of the glycan is characterized by a disialic acid motif (Neu5Acα2-8Neu5Ac), which is a key feature for its biological recognition. This terminal structure is attached to a core tetrasaccharide.
The complete glycan structure is Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc. This intricate architecture dictates its three-dimensional conformation and its interaction with glycan-binding proteins.
| Property | Value |
|---|---|
| Systematic Name | Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc |
| Chemical Formula | C54H87N3O42Na2 |
| Molecular Weight | 1496.25 g/mol |
| Class | Globo-series Glycan |
Chemoenzymatic Synthesis Strategies for SSEA-4 Hexaose Analogues
The complex, stereospecific nature of SSEA-4 hexaose analogues makes their purely chemical synthesis exceptionally challenging. Chemoenzymatic synthesis, which combines the flexibility of chemical methods with the high selectivity of enzymatic reactions, has emerged as a powerful and efficient strategy for constructing these intricate molecules. researchgate.netresearchgate.net This approach relies on glycosyltransferases to form the specific glycosidic linkages that define the oligosaccharide's structure. sigmaaldrich.com
The synthesis of this compound requires a sequence of specific glycosyltransferases, each responsible for adding a particular monosaccharide with the correct anomeric and linkage stereochemistry. Key enzyme classes involved include:
Sialyltransferases (STs): Essential for adding the two N-acetylneuraminic acid (sialic acid) residues. For instance, an α2,3-sialyltransferase is needed to attach the first sialic acid to the galactose residue, followed by an α2,8-sialyltransferase (polysialyltransferase) to form the terminal disialic acid motif. nthu.edu.twnih.gov
Galactosyltransferases (GalTs): Responsible for adding galactose units at specific positions.
N-Acetylglucosaminyltransferases (GlcNAcTs): Required for the incorporation of the N-acetylglucosamine residue.
Given that these enzymes are often present in low abundance in their natural sources, a critical step in the synthesis pathway is their production in large quantities. This is typically achieved by cloning the genes encoding the desired glycosyltransferases and overexpressing them in microbial hosts such as Escherichia coli. nih.govnih.gov This recombinant production provides a reliable and scalable source of the highly specific biocatalysts needed for the multi-step synthesis. sigmaaldrich.com
Glycosyltransferase-catalyzed reactions utilize activated sugar donors, typically nucleotide sugars like CMP-Neu5Ac, UDP-Gal, and UDP-GlcNAc. sigmaaldrich.com These substrates are expensive, and their high cost can be a significant barrier to the large-scale synthesis of complex oligosaccharides. Furthermore, the nucleotide diphosphate (B83284) (e.g., UDP) or monophosphate (e.g., CMP) by-products generated during the reaction can cause feedback inhibition of the glycosyltransferases, reducing reaction efficiency. researchgate.netsiena.edu
Preparation of SSEA-4 Hexaose Analogue Derivatives for Research Applications
To facilitate its use in various research applications, the this compound is often chemically modified to introduce functional groups for conjugation or labeling. These derivatives are essential tools for studying glycan-protein interactions, cell adhesion, and other biological phenomena. sussex-research.com
Amine functionalization involves introducing a primary amine (-NH₂) group at the reducing end of the glycan, typically via a linker or spacer arm. rsc.org This process creates a reactive handle that can be used for covalent conjugation to other molecules or surfaces. For example, the terminal amine can be reacted with N-hydroxysuccinimide (NHS)-activated esters to form stable amide bonds, allowing the glycan to be immobilized on microarrays, sensor chips, or magnetic beads. sussex-research.com This immobilization is crucial for techniques like Surface Plasmon Resonance (SPR) and glycan array analysis, which are used to quantify binding affinities with lectins and antibodies. sussex-research.comrsc.org
Biotinylation is the process of covalently attaching a biotin (B1667282) molecule to the oligosaccharide. nih.gov This modification leverages the extraordinarily high affinity and specificity of the interaction between biotin and proteins such as streptavidin and avidin. sussex-research.com Biotinylated SSEA-4 hexaose analogues can be easily immobilized on streptavidin-coated surfaces, including ELISA plates, beads, and nanoparticles. sussex-research.comnih.govresearchgate.net This strategy is widely used for a variety of biochemical assays, including cell sorting, affinity purification of glycan-binding proteins, and in situ visualization of cellular structures where the glycan's binding partners are expressed. nih.govbiosyn.com
| Derivative Type | Functional Group | Primary Research Use |
|---|---|---|
| Amine Functionalized | Primary Amine (-NH₂) | Covalent immobilization on NHS-activated surfaces for binding assays (e.g., glycan arrays, SPR). sussex-research.com |
| Biotinylated | Biotin | Non-covalent immobilization on streptavidin-coated platforms for detection, purification, and cell-based assays. nih.govresearchgate.net |
Conjugation to Carrier Proteins (e.g., BSA, HSA)
The conjugation of haptens—small molecules like the SSEA-4 hexaose analogue that are typically non-immunogenic on their own—to larger carrier proteins is a fundamental strategy for eliciting a robust immune response and generating specific antibodies. biorxiv.org Commonly employed carrier proteins include Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA). biorxiv.orglifetein.com The process renders the glycan immunogenic, enabling the production of antibodies targeted against the SSEA-4 epitope. lifetein.com
The chemical methodology for this conjugation first requires the synthesis of a SSEA-4 hexaose analogue functionalized with a reactive linker. Commercially available analogues feature terminal amine (-NH2) or alkyne (-C≡CH) groups, which serve as chemical handles for attachment to the carrier protein. elicityl-oligotech.comelicityl-oligotech.com The conjugation reaction itself often employs bifunctional crosslinkers. For instance, m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) can be used to link an amine group on one molecule to a sulfhydryl group on another. lifetein.com Alternatively, modern techniques such as thiol-maleimide "click" chemistry provide efficient and specific conjugation pathways under mild conditions. nih.gov
This approach has led to the development of specific SSEA-4 conjugates for research purposes. For example, this compound is available commercially grafted to OVA, and the sialylated version has been conjugated to BSA. elicityl-oligotech.comelicityl-oligotech.com When developing antibodies, it is common practice to use different carrier proteins for immunization (e.g., KLH conjugate) and for screening assays (e.g., BSA conjugate) to ensure that the resulting antibodies are specific to the hapten and not the carrier protein itself. biorxiv.org
| Analogue | Functionalization/Conjugate | Purpose | Reference |
|---|---|---|---|
| This compound | Grafted on OVA | Immunogen for antibody production | elicityl-oligotech.com |
| Sialylated this compound | Grafted on BSA | Immunogen or assay development | elicityl-oligotech.com |
| This compound | Terminal Amine Linker (-NH2) | Intermediate for custom conjugation | elicityl-oligotech.com |
| Sialylated this compound | Terminal Alkyne Linker (-C≡CH) | Intermediate for click chemistry conjugation | elicityl-oligotech.com |
Glycan-Based Affinity Column Development
Glycan-based affinity chromatography is a powerful technique for the selective purification of proteins that bind to specific carbohydrate structures, such as antibodies, lectins, or enzymes. researchgate.net The development of an affinity column based on the SSEA-4 hexaose analogue involves the covalent immobilization of the glycan onto a solid, porous matrix. elicityl-oligotech.com
The essential components of such a column are:
The Ligand: The this compound acts as the specific binding partner.
The Matrix: A solid support, typically a gel such as agarose (B213101) or polyacrylamide, provides the scaffold for ligand attachment. elicityl-oligotech.comelicityl-oligotech.com
The Spacer Arm: A linker is used to attach the glycan to the matrix, positioning it away from the support surface to minimize steric hindrance and improve accessibility for the target protein.
These specialized columns are designed for the purification of monoclonal or polyclonal antibodies that recognize the SSEA-4 epitope from complex mixtures like serum or hybridoma culture supernatants. nih.gov The principle relies on the high affinity and specificity of the antibody-glycan interaction. The target antibody binds to the immobilized SSEA-4, while other proteins pass through the column. The bound antibody is later recovered by changing the buffer conditions to disrupt the interaction. Such tools are critical in both research and diagnostics for obtaining pure anti-SSEA-4 antibodies. elicityl-oligotech.comnih.gov Commercially, affinity gels with immobilized Stage Specific Embryonic Antigens (SSEA) are available for these applications. elicityl-oligotech.com
| Component | Description | Function | Reference |
|---|---|---|---|
| Ligand | This compound | Provides the specific binding site for the target molecule. | elicityl-oligotech.com |
| Matrix | Porous gel (e.g., Agarose, Polyacrylamide) | Inert solid support to which the ligand is covalently attached. | elicityl-oligotech.comelicityl-oligotech.com |
| Target Molecule | Anti-SSEA-4 Antibodies, Lectins, or Glycan-Binding Proteins | The molecule to be isolated and purified from a complex mixture. | nih.gov |
| Application | Affinity Chromatography | Selective purification based on specific molecular interaction. | researchgate.net |
Synthesis of Sialylated this compound and Other Analogues
The synthesis of complex oligosaccharides such as the SSEA-4 hexaose analogue and its derivatives is a significant challenge in carbohydrate chemistry, often requiring multi-step chemical or chemoenzymatic strategies.
The core structure of the this compound is Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc. elicityl-oligotech.com The synthesis of this molecule involves the sequential and stereocontrolled assembly of the six monosaccharide units. In biological systems, the terminal sialic acid is added to the precursor, SSEA-3, by the enzyme ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3GAL2). nih.gov
The "Sialylated this compound" is a more complex derivative featuring an additional sialic acid residue. Its structure has been identified as Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc. elicityl-oligotech.com This structure contains a disialic acid motif (Neu5Acα2-8Neu5Ac) at the non-reducing end. The synthesis of such a molecule would require a chemoenzymatic approach, utilizing a specific α-2,8-sialyltransferase to add the terminal sialic acid to a pre-synthesized SSEA-4 hexaose acceptor.
Furthermore, a variety of other analogues are synthesized by incorporating functionalized linkers to facilitate subsequent applications. For example, analogues with terminal amine or alkyne groups are prepared to allow for conjugation to proteins, surfaces, or fluorescent tags. elicityl-oligotech.comelicityl-oligotech.com These synthetic efforts provide essential tools for studying the biological roles of SSEA-4 and for developing related diagnostics and therapeutics.
| Compound Name | Glycan Structure | Chemical Formula | Reference |
|---|---|---|---|
| This compound | Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc | Not specified in sources | elicityl-oligotech.com |
| Sialylated this compound | Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc | C54 H87 N3 O42 Na2 | elicityl-oligotech.com |
| Sialylated this compound with Linker-NH2 C | Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc-[Linker] | C75 H126 N8 O49 Na1 | elicityl-oligotech.com |
Analytical and Biophysical Characterization of Ssea 4 Hexaose Analogues in Research
Spectroscopic Methods for Structural Confirmation
The precise chemical structure of synthetically produced SSEA-4 hexaose analogue type 1 must be unequivocally confirmed to ensure its biological relevance. High-resolution spectroscopic techniques are the primary methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of complex carbohydrates. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the sequence of monosaccharides, the anomeric configurations (α or β), and the linkage positions between the sugar units. For the this compound, NMR confirms the presence and connectivity of all constituent monosaccharides. elicityl-oligotech.com Commercial suppliers often specify the purity of the analogue as determined by NMR (e.g., >75%), indicating it as a standard quality control measure. elicityl-oligotech.com
Mass Spectrometry (MS) provides complementary information by determining the molecular weight of the analogue, further confirming its composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. When coupled with tandem MS (MS/MS), this method can also provide fragmentation data that helps to verify the glycan sequence. nih.gov
The combined data from these methods provide a comprehensive structural confirmation of the synthetic glycan.
| Parameter | This compound | SSEA-4 Hexaose |
| Glycan Structure | Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc | Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
| Chemical Formula | C54 H87 N3 O42 Na2 | C43 H71 N2 O34 Na1 |
| Molecular Weight | 1496.25 g/mol | 1183.01 g/mol |
| Primary Spectroscopic Confirmation | NMR Spectroscopy | NMR Spectroscopy |
| This table presents a comparison of the structural and chemical properties of this compound and the related SSEA-4 hexaose, as confirmed by spectroscopic methods. elicityl-oligotech.comelicityl-oligotech.com |
Chromatographic Techniques for Purity Assessment
Assessing the purity of the SSEA-4 hexaose analogue is critical, as contaminants or structural isomers could lead to erroneous results in biological assays. High-performance liquid chromatography (HPLC) based methods are the gold standard for this purpose.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the analysis of underivatized carbohydrates. thermofisher.comresearchgate.net This method separates glycans based on the charge of their hydroxyl groups at high pH. researchgate.net It is highly sensitive and can resolve closely related glycan structures, making it ideal for assessing the purity of synthetic oligosaccharides like the SSEA-4 hexaose analogue. nih.govthermofisher.comresearchgate.netjasco.hu The main advantage of HPAEC-PAD is that it does not require derivatization or labeling of the glycan, which can sometimes be incomplete or cause loss of sensitive groups like sialic acids. researchgate.netjasco.hu
The process involves injecting the glycan sample into the HPAEC system, where it is separated on an anion-exchange column. The separated glycans are then detected by a pulsed amperometric detector, which provides a highly sensitive and specific signal for carbohydrates. thermofisher.com The resulting chromatogram shows peaks corresponding to the target glycan and any impurities, allowing for precise quantification of purity.
| Technique | Principle | Application for SSEA-4 Analogue |
| HPAEC-PAD | Separation of underivatized glycans on an anion-exchange column at high pH, followed by sensitive electrochemical detection. | Provides high-resolution separation to assess the purity and identify any isomeric or synthetic by-product contaminants. |
| This interactive table summarizes the key chromatographic technique used for the purity assessment of SSEA-4 hexaose analogues. |
Glycan Microarray Analysis for Binding Specificity
Glycan microarrays are a high-throughput technology used to profile the interactions of glycan-binding proteins (GBPs), such as lectins and antibodies, with a large number of different glycan structures simultaneously. nih.govglycantherapeutics.comnih.gov To analyze binding specificity related to SSEA-4, the hexaose analogue type 1 can be immobilized on a microarray surface.
The analogue, typically functionalized with a linker arm ending in a reactive group (e.g., an amine), is covalently printed onto a chemically activated glass slide. nih.gov This creates a series of microscopic spots, each containing a specific glycan. The microarray is then incubated with a fluorescently labeled protein of interest. By measuring the fluorescence intensity at each spot, the binding affinity of the protein to each glycan can be determined. glycantherapeutics.com
This technique is crucial for:
Confirming Antibody Specificity : Testing monoclonal antibodies, such as MC-813-70, to ensure they bind specifically to the SSEA-4 structure and not to other related glycans on the array. nih.govnih.gov
Discovering New Binding Partners : Screening for novel lectins or receptors that recognize the SSEA-4 epitope.
Mapping Epitopes : Understanding the fine specificity of a GBP by comparing its binding to the SSEA-4 analogue and other structurally similar glycans on the array. escholarship.org
| Application | Description | Example Finding |
| Antibody Validation | An anti-SSEA-4 antibody is applied to a microarray containing the SSEA-4 hexaose analogue and other glycans. | The antibody MC-813-70 shows high specificity for the SSEA-4 glycan with minimal binding to other structures. nih.govnih.gov |
| Lectin Screening | A panel of fluorescently labeled lectins is screened against the microarray. | A hypothetical lectin might show strong binding to the SSEA-4 analogue, revealing a new interaction. |
| This table illustrates the applications of glycan microarray analysis for studying the binding specificity of the SSEA-4 hexaose analogue. |
Flow Cytometry-Based Detection of SSEA-4 Expression Using Analogues
Flow cytometry is a powerful technique for analyzing the characteristics of cells in a suspension. It is widely used to detect the expression of cell-surface markers like SSEA-4 on various cell types, including embryonic stem cells, induced pluripotent stem cells (iPSCs), and cancer cells. nih.govfrontiersin.orgnih.govresearchgate.net
In this application, cells are incubated with a primary antibody that specifically recognizes the SSEA-4 glycan epitope, such as the MC-813-70 clone. nih.govrndsystems.comstemcell.com This antibody is either directly conjugated to a fluorophore or is detected by a fluorescently labeled secondary antibody. rndsystems.comstemcell.comnovusbio.com The stained cells are then passed through the flow cytometer, where lasers excite the fluorophores, and detectors measure the emitted light. This allows for the quantification of the percentage of SSEA-4-positive cells in a population and the intensity of SSEA-4 expression on individual cells. researchgate.netgoogle.comnih.gov
To confirm the specificity of antibody binding in flow cytometry, a blocking experiment can be performed. In this assay, the anti-SSEA-4 antibody is pre-incubated with a molar excess of the soluble SSEA-4 hexaose analogue before it is added to the cells. nih.gov The soluble analogue acts as a competitor, binding to the antibody's antigen-binding site.
If the antibody is truly specific for the SSEA-4 epitope, its ability to bind to the SSEA-4 on the cell surface will be significantly reduced or "blocked." This results in a marked decrease in the fluorescent signal from the cells when analyzed by flow cytometry. This type of blocking analysis provides strong evidence that the antibody-cell interaction is specific to the SSEA-4 glycan structure. nih.gov
Immunohistochemical and Immunofluorescent Staining Methods
Immunohistochemistry (IHC) and immunofluorescence (IF) are techniques used to visualize the presence and location of antigens within tissue sections or on cultured cells. These methods provide crucial spatial context for SSEA-4 expression that is not available from flow cytometry.
The procedure involves incubating fixed cells or tissue sections with an anti-SSEA-4 primary antibody. nih.govglykogen.com For IHC, the antibody is typically detected using a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that produces a colored precipitate at the site of the antigen. For IF, the secondary antibody is conjugated to a fluorophore, and the staining is visualized using a fluorescence microscope. nih.gov
These methods have been used to demonstrate:
The localization of SSEA-4 in the early neuroepithelium during embryonic development. nih.gov
The co-localization or mutually exclusive expression of SSEA-4 with other cellular markers, such as E-cadherin, in tumor xenografts. nih.gov
The enrichment of SSEA-4 expression in specific regions of a tumor, such as the periphery. nih.gov
While the SSEA-4 hexaose analogue itself is not directly used as a staining reagent, its existence as a well-characterized molecule is fundamental to the validation of the antibodies used in these critical staining applications.
Biological Expression and Regulation of Ssea 4 Antigen in Cellular Systems
SSEA-4 Expression in Pluripotent and Multipotent Stem Cells
The expression of SSEA-4 is a hallmark of pluripotency and is also found on several types of multipotent stem cells, where it is often used for their identification and isolation.
SSEA-4 is a well-established surface marker for undifferentiated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) stemcell.comstemcell.comfrontiersin.orgbiorxiv.org. Along with other markers like SSEA-3, TRA-1-60, and TRA-1-81, SSEA-4 is instrumental in identifying and isolating these pluripotent populations stemcell.comstemcell.com. Its expression is crucial for maintaining the pluripotent state, and as these cells differentiate, the expression of SSEA-4 is downregulated stemcell.compatsnap.com. This characteristic makes SSEA-4 a reliable marker for assessing the undifferentiated state of hESC and iPSC cultures stemcell.com.
SSEA-4 is also expressed on mesenchymal stem cells (MSCs) derived from various adult tissues, including bone marrow and Wharton's jelly frontiersin.orgashpublications.orgresearchgate.netugd.edu.mk. This expression on adult stem cells was a significant finding, as SSEA-4 was initially thought to be specific to embryonic cells ashpublications.org. In bone marrow-derived MSCs, SSEA-4 can be used to prospectively isolate a population of cells with enhanced growth potential compared to unpurified MSCs ashpublications.orgugd.edu.mk. Studies have shown that SSEA-4 positive MSCs from bone marrow can be maintained in culture for extended periods without senescence and maintain a normal karyotype ugd.edu.mk. The percentage of SSEA-4 positive cells can vary among MSCs from different sources, with reports indicating around 55% for bone marrow-derived MSCs and 60% for Wharton's jelly-derived MSCs frontiersin.org.
| Stem Cell Type | Source | SSEA-4 Expression Status | Significance of SSEA-4 Expression |
|---|---|---|---|
| Embryonic Stem Cells (ESCs) | Inner cell mass of blastocyst | High | Marker of undifferentiated pluripotent state stemcell.comfrontiersin.org |
| Induced Pluripotent Stem Cells (iPSCs) | Reprogrammed somatic cells | High | Marker of undifferentiated pluripotent state frontiersin.orgbiorxiv.org |
| Mesenchymal Stem Cells (MSCs) | Bone Marrow | Variable (approx. 55%) | Prospective isolation of MSCs with high growth potential frontiersin.orgashpublications.orgugd.edu.mk |
| Mesenchymal Stem Cells (MSCs) | Wharton's Jelly | Variable (approx. 60%) | Identification of a subpopulation with stemness properties frontiersin.org |
SSEA-4 has been identified as an optimal marker for the isolation and long-term culture of human spermatogonial stem cells (SSCs) nih.govresearchgate.net. SSEA-4 positive SSCs express high levels of SSC-specific genes and can be maintained in culture for over 14 passages nih.govresearchgate.net. Immunohistochemistry reveals that SSEA-4 is expressed in cells located on the basement membrane of seminiferous tubules, where SSCs reside nih.govresearchgate.net. The isolation of SSEA-4 positive cells has been shown to enrich for SSCs, which can be crucial for fertility preservation and regenerative medicine nih.gov. Furthermore, SSEA-4 has also been identified as a surface marker for porcine undifferentiated spermatogonia, facilitating the study and manipulation of these cells nih.gov.
Stage-specific embryonic antigen-4 is a marker used to identify and isolate stem cells from human exfoliated deciduous teeth (SHED), a type of dental pulp stem cell nih.govresearchgate.net. The SSEA-4 positive subpopulation of SHEDs has demonstrated a capacity for neurodifferentiation, expressing neural precursor markers like Nestin, TuJ-1, and GFAP after induction nih.govresearchgate.net. This suggests that the dental pulp of deciduous teeth is a promising source of stem cells for potential therapeutic applications in neurodegenerative diseases nih.gov.
Developmental Regulation of SSEA-4 Expression
The expression of SSEA-4 is tightly regulated during embryonic development. It is first observed on the pluripotent cells of the inner cell mass during the preimplantation period nih.gov. As embryonic development proceeds and cells begin to differentiate into the three germ layers, the expression of SSEA-4 is progressively lost nih.govnih.gov. This downregulation of SSEA-4 upon differentiation is a consistent finding across various pluripotent stem cell lines, including ESCs and iPSCs stemcell.com. The dynamic expression pattern of SSEA-4 underscores its role as a marker of the undifferentiated state and its importance in the early stages of development tandfonline.com.
Aberrant Expression of SSEA-4 in Pathological Conditions, Particularly Cancer
While SSEA-4 expression is largely restricted in adult tissues, it can be aberrantly re-expressed in various pathological conditions, most notably in cancer. This re-expression is often associated with a more aggressive cancer phenotype and the presence of cancer stem cells (CSCs) nih.govtandfonline.comnih.govresearchgate.net.
SSEA-4 has been found to be overexpressed in a variety of solid tumors, including ovarian, breast, lung, pancreatic, brain, and prostate cancers nih.govresearchgate.netaacrjournals.orgbiorxiv.orgpnas.org. Its expression has been linked to increased metastatic potential and poor prognosis nih.gov. For instance, in prostate cancer, SSEA-4 positive cells exhibit a more invasive, fibroblast-like morphology and are enriched for pluripotent stem cell markers nih.govnih.gov. These cells also show a downregulation of epithelial markers and an upregulation of markers associated with the epithelial-to-mesenchymal transition (EMT), a process critical for cancer invasion and metastasis nih.govnih.gov.
Furthermore, SSEA-4 has been identified as a marker for chemoresistant subpopulations of cancer cells, such as in triple-negative breast cancer mdpi.com. The expression of SSEA-4 is also implicated in the tumorigenicity of glioblastoma multiforme tandfonline.com. Studies have shown that targeting SSEA-4 with antibodies can inhibit tumor growth in preclinical models tandfonline.com. The association of SSEA-4 with CSCs and its role in promoting aggressive tumor characteristics make it an attractive target for novel cancer therapies aacrjournals.orgbiorxiv.org. In non-small cell lung cancer with TKI-resistance, SSEA-4 expression is notably increased, suggesting its role in drug resistance pnas.org.
| Cancer Type | Key Findings Related to SSEA-4 Expression |
|---|---|
| Ovarian Cancer | Expressed in ovarian cancer cells and cancer stem cells aacrjournals.orgbiorxiv.org. Expression increased from borderline cystadenoma to adenocarcinoma but was lost in advanced stages researchgate.net. |
| Breast Cancer | Expressed in breast cancer cells and associated with cancer stem cells aacrjournals.orgbiorxiv.org. Linked to increased migratory potential mdpi.compnas.org. |
| Prostate Cancer | Identifies an invasive subpopulation with fibroblast-like morphology and enriched for stem cell markers nih.govnih.gov. Associated with loss of epithelial markers and gain of mesenchymal markers nih.govresearchgate.net. |
| Lung Cancer | Overexpressed and linked to poor prognosis nih.gov. Increased expression on TKI-resistant non-small cell lung cancer with EGFR-T790M mutation pnas.org. |
| Glioblastoma Multiforme | Highly expressed on tumor cells; antibody treatment inhibited tumor growth in xenografts tandfonline.compnas.org. |
| Pancreatic Cancer | Expressed in pancreatic cancer cells aacrjournals.orgbiorxiv.org. |
Expression Across Various Cancer Types (e.g., Ovarian, Pancreatic, Gastric, Breast, Brain, Lung, Prostate, Oral, Osteosarcoma)
SSEA-4 has been identified in a wide array of solid tumors, with its expression often correlating with more aggressive disease and poorer prognosis. nih.govnih.gov Studies have documented the presence of SSEA-4 in numerous cancer cell lines and patient tumor specimens.
Ovarian Cancer: SSEA-4 is expressed in a significant percentage of ovarian cancer cases. One study found that 19 out of 22 fresh frozen ovarian cancer samples (86%) were positive for SSEA-4, though the intensity and extent of expression were variable. aacrjournals.org Its expression has also been noted in epithelial ovarian carcinoma. nih.gov
Pancreatic Cancer: Expression of SSEA-4 is common in pancreatic cancer. aacrjournals.org Research indicates a positive correlation between the level of SSEA-4 expression and the tumor growth rate, suggesting that higher SSEA-4 expression may be associated with more aggressive tumors. pnas.org All 14 pancreatic cancer cell lines examined in one study showed higher expression of SSEA-4 compared to normal pancreatic cells. nih.gov
Gastric Cancer: Strong SSEA-4 immunoreactivity has been detected in fresh frozen gastric cancer samples. aacrjournals.orgbiorxiv.org
Breast Cancer: SSEA-4 is expressed on breast cancer cells and its presence is associated with malignant behavior. nih.govpnas.org Specifically, a subpopulation of chemotherapy-resistant breast cancer cells with mesenchymal features has been shown to be marked by SSEA-4. pnas.org The antigen plays a role in the invasion of MCF-7 human breast cancer cells. pnas.orgnih.gov
Brain Cancer: Glioblastoma multiforme (GBM), an aggressive brain tumor, shows high expression of SSEA-4. nih.govpnas.org In one study, 38 out of 55 (69%) human GBM specimens were found to be SSEA-4 positive, while it was not detected in normal brain tissue. nih.gov SSEA-4 expression also correlated with high-grade astrocytoma. nih.gov
Lung Cancer: SSEA-4 expression has been reported in basaloid non-small cell lung cancer (NSCLC), where its presence is associated with a poor prognosis. pnas.orgnih.gov One study found SSEA-4 to be positive in 37% of resected early-stage basaloid NSCLC specimens. nih.gov Furthermore, increased expression of SSEA-4 is observed in tyrosine kinase inhibitor (TKI)-resistant NSCLC with EGFR-T790M mutation. pnas.orgnih.gov
Prostate Cancer: SSEA-4 expression is linked to the malignant behavior of prostate cancer. nih.gov Its expression in cancer cells is significantly associated with higher Gleason scores, local progression, and metastasis. nih.gov SSEA-4 has been identified on subpopulations of prostate cancer cells that exhibit an invasive and tumorigenic phenotype. nih.govnih.gov
Oral Cancer: SSEA-4 has been found on oral cancer cells. pnas.org In the oral cancer cell line HSC-4, cells positive for both CD44 and SSEA-4 have been shown to possess cancer stem-like cell characteristics. nih.gov
Osteosarcoma: While detailed data on SSEA-4 expression in osteosarcoma is less prevalent in the provided context, the general understanding is that SSEA-4 is expressed across a variety of solid tumors, and its role in other bone-related malignancies suggests it may also be present in osteosarcoma.
| Cancer Type | Key Research Findings on SSEA-4 Expression | References |
|---|---|---|
| Ovarian Cancer | Expressed in 86% (19/22) of fresh frozen tumor samples with variable intensity. | aacrjournals.org |
| Pancreatic Cancer | Expression correlates with tumor growth rate; highly expressed in all 14 examined cell lines compared to normal cells. | pnas.orgnih.gov |
| Gastric Cancer | Strong immunoreactivity detected in fresh frozen tumor samples. | aacrjournals.orgbiorxiv.org |
| Breast Cancer | Associated with malignant behavior and marks chemotherapy-resistant cells with mesenchymal features. | nih.govpnas.org |
| Brain Cancer (Glioblastoma) | Expressed in 69% (38/55) of GBM specimens and correlates with high-grade astrocytoma; absent in normal brain tissue. | nih.gov |
| Lung Cancer | Positive in 37% of basaloid NSCLC and associated with poor prognosis; increased in TKI-resistant NSCLC. | pnas.orgnih.govnih.gov |
| Prostate Cancer | Associated with higher Gleason score and metastasis; marks invasive and tumorigenic subpopulations. | nih.govnih.govnih.gov |
| Oral Cancer | CD44+/SSEA-4+ cells in the HSC-4 cell line exhibit cancer stem-like properties. | nih.gov |
SSEA-4 as a Marker for Cancer Stem Cell Subpopulations
The cancer stem cell (CSC) hypothesis posits that a small subpopulation of cells within a tumor is responsible for tumor initiation, maintenance, and recurrence. These CSCs share many characteristics with normal stem cells, including self-renewal and differentiation capabilities. SSEA-4 has emerged as a significant marker for identifying and isolating CSC subpopulations in various cancers. nih.goviiarjournals.org
SSEA-4 positive cells often display classic stem-like properties. For instance, in prostate cancer, SSEA-4+ cells are enriched for pluripotent embryonic stem cell markers and have a strong tumorigenic ability. nih.gov Similarly, in breast cancer, SSEA-4 is expressed not only on the bulk of cancer cells but also on breast CSCs. pnas.org The globo-series glycosphingolipids, including SSEA-3, SSEA-4, and Globo H, are found on breast cancer cells and are particularly expressed on breast CSCs. pnas.org
In oral squamous cell carcinoma, cells that are double-positive for CD44 and SSEA-4 exhibit CSC characteristics, including enhanced self-renewal, tumorigenicity, and resistance to conventional chemotherapy drugs like cisplatin and 5-fluorouracil. nih.gov These CD44+SSEA-4+ cells were detected in all analyzed tumor specimens but not in normal oral mucosa, highlighting their tumor-specific nature. nih.gov
For ovarian cancer, SSEA-4 is listed among several CSC markers, including CD117, CD133, and ALDH1/2, that have been identified in ovarian epithelial cells. mdpi.com The expression of these markers is crucial for the stem-like properties of these cells.
The role of SSEA-4 in defining CSCs is further supported by observations that SSEA-4+ tumor cells are associated with an epithelial-to-mesenchymal transition (EMT), a process linked to increased cell motility, invasion, and metastatic potential. nih.gov This suggests that SSEA-4 expression is not just a passive marker but may actively contribute to the aggressive phenotype of CSCs.
| Cancer Type | Evidence for SSEA-4 as a Cancer Stem Cell Marker | References |
|---|---|---|
| Breast Cancer | SSEA-4, along with SSEA-3 and Globo H, is expressed on breast cancer stem cells. | pnas.orgpnas.org |
| Ovarian Cancer | Identified as one of the markers for ovarian cancer stem cells, alongside CD117, CD133, and ALDH1/2. | mdpi.com |
| Prostate Cancer | SSEA-4+ cells are enriched for pluripotent stem cell markers and show strong tumorigenicity. | nih.goviiarjournals.org |
| Oral Cancer | CD44+/SSEA-4+ cells display cancer stem-like properties including self-renewal, high tumorigenic capacity, and drug resistance. | nih.gov |
| General Solid Tumors | SSEA-4 expression identifies heterogeneous, invasive subpopulations of tumor cells with a migratory phenotype. | nih.govnih.gov |
Molecular Interactions and Functional Mechanisms of Ssea 4 Antigen
Interaction with Lectins
Lectins, a class of proteins that bind specifically to carbohydrate structures, are valuable tools for characterizing the glycan profiles on cell surfaces. The interaction of various lectins with SSEA-4-positive cells, particularly human embryonic stem cells (hESCs), has been systematically studied to identify surface carbohydrate patterns associated with pluripotency.
Research utilizing a panel of 14 different lectins on hESC lines enriched for SSEA-4 expression (up to 98-99% positive cells) revealed distinct binding profiles. researchgate.netnih.govnih.gov Three lectins—Lycopersicon esculentum lectin (TL), Ricinus communis agglutinin (RCA), and Concanavalin A (Con A)—demonstrated high binding percentages to SSEA-4 positive cells, similar to the expression of SSEA-4 itself. researchgate.netnih.gov This suggests their potential use as markers for the pluripotent state. nih.gov In contrast, some lectins, such as Dolichos biflorus agglutinin (DBA) and Lotus tetragonolobus lectin (LTL), showed no binding, indicating the absence of their specific carbohydrate targets on these cells. researchgate.netnih.gov Other lectins exhibited partial binding, reflecting the heterogeneity of the cell surface glycome even within a population highly enriched for a single marker. researchgate.netnih.gov These differential interactions underscore the specific nature of the carbohydrate epitopes presented on SSEA-4 expressing cells.
| Lectin | Abbreviation | Binding Specificity (Hapten) | Binding Profile to SSEA-4+ hESCs | Reference |
|---|---|---|---|---|
| Lycopersicon esculentum Lectin | TL | (GlcNAc)₃-₄ | High Binding (Similar to SSEA-4) | researchgate.net, nih.gov |
| Ricinus communis Agglutinin | RCA | Galactose, Lactose | High Binding (Similar to SSEA-4) | researchgate.net, nih.gov |
| Concanavalin A | Con A | α-Man, α-Glc | High Binding (Similar to SSEA-4) | researchgate.net, nih.gov |
| Phaseolus vulgaris Leucoagglutinin | PHA-L | Complex N-glycans | Partial Binding | researchgate.net, nih.gov |
| Vicia villosa Agglutinin | VVA | GalNAc | Partial Binding | researchgate.net, nih.gov |
| Ulex europaeus Agglutinin | UEA | α-L-Fucose | Partial Binding | researchgate.net, nih.gov |
| Dolichos biflorus Agglutinin | DBA | α-GalNAc | No Binding | researchgate.net, nih.gov |
| Lotus tetragonolobus Lectin | LTL | α-L-Fucose | No Binding | researchgate.net, nih.gov |
Binding to Laminin (B1169045) Receptor (Laminin-Binding Protein 34/67)
A significant interaction partner for SSEA-4 is the 34/67 laminin receptor, also known as laminin-binding protein (LBP). nih.govnih.govresearchgate.net Research has demonstrated that this receptor carries the SSEA-4 epitope. nih.govresearchgate.net This was discovered using a monoclonal antibody named Raft.2, which was generated against detergent-insoluble microdomains of a human renal cancer cell line and found to recognize the SSEA-4 structure. nih.gov Subsequent analysis through Western blotting and mass spectrometry identified the molecule bound by Raft.2 as the 34/67 laminin receptor. nih.govresearchgate.net
This interaction is functionally important, particularly in the context of cancer cell biology. The binding of SSEA-4 to the laminin receptor is involved in the adhesion of tumor cells to laminin, a major component of the basement membrane. nih.gov This adhesion is a critical step in tumor invasion and metastasis. nih.gov Studies have shown that knockdown of the enzyme responsible for SSEA-4 synthesis leads to significantly reduced cell adhesion to laminin, highlighting the role of the SSEA-4/laminin receptor complex in mediating this process. nih.gov
Identification of Intracellular Binding Proteins (e.g., FKBP4)
Beyond the cell surface, SSEA-4 engages with intracellular proteins that regulate its transport and function. One such protein is the FK506-binding protein 4 (FKBP4), also known as FKBP52. pnas.org FKBP4 is a member of the immunophilin family and functions as a co-chaperone for heat shock protein 90 (Hsp90), playing a role in protein folding and intracellular trafficking. wikipedia.orgnih.gov
Research in breast cancer cells has revealed that SSEA-4 competes with the immunosuppressant drug FK-506 for binding to FKBP4. pnas.org This interaction is believed to be part of the mechanism for transporting SSEA-4 to the cell surface. pnas.org This finding identifies FKBP4 as a key intracellular partner of SSEA-4, linking the expression of this cell surface glycolipid to cellular trafficking machinery.
Role in Cell Adhesion and Migration
SSEA-4 plays a crucial role in modulating the adhesive and migratory properties of cells. nih.gov Elevated expression of SSEA-4 on the cell surface is linked to a phenotypic switch associated with increased motility. nih.govnih.gov Specifically, SSEA-4 expression is associated with a loss of tight cell-cell junctions and the acquisition of a more migratory, mesenchymal-like phenotype. nih.gov This transition is a hallmark of cancer invasion.
The function of SSEA-4 in adhesion is mediated through its interactions with the extracellular matrix (ECM). Experiments involving the stable knockdown of SSEA-4 synthesis in prostate cancer cells demonstrated a significant reduction in the cells' ability to adhere to several key ECM components. nih.gov This suggests that SSEA-4 acts as a modulator of cell-matrix interactions, possibly through its association with integrins and the actin cytoskeleton. nih.gov Furthermore, SSEA-4 has been observed to accumulate in migratory structures such as invadopodia and filopodia, which are protrusive membrane regions critical for cell invasion. nih.govmdpi.com
| Extracellular Matrix Component | Reduction in Adhesion Efficiency (Fold Change vs. Control) | Reference |
|---|---|---|
| Laminin | 5.9x lower | nih.gov |
| Chondroitin Sulfate | 3.9x lower | nih.gov |
| Collagen IV | 1.9x lower | nih.gov |
| Collagen I | 1.5x lower | nih.gov |
Influence on Cell Proliferation and Signal Transduction Pathways
SSEA-4 is not merely a structural component of the cell membrane but also an active participant in signal transduction. Its expression is linked to enhanced tumorigenicity and cell proliferation. nih.govpnas.org SSEA-4 is often found in specialized membrane microdomains, or "glycosynapses," which function as platforms for signal transduction. nih.gov Through these microdomains, SSEA-4 can modulate the activity of growth factor receptors and interact with cytoplasmic signaling molecules. nih.gov
In SSEA-4-positive cancer cells that exhibit a migratory phenotype, SSEA-4 is found to colocalize with key activated signaling proteins within invadopodia. nih.gov These include phosphorylated forms of phosphoinositide 3-kinase (pPI3K), protein kinase B (pAkt), and Src kinase (pSrc). nih.gov This colocalization strongly suggests that SSEA-4 is involved in the activation of the PI3K/Akt and Src signaling pathways, both of which are central regulators of cell growth, survival, proliferation, and migration. The EGFR-mediated signaling pathway, which is integral to cell proliferation and survival, has also been associated with SSEA-4 expression in certain cancer types. pnas.org By influencing these critical pathways, SSEA-4 contributes directly to the malignant behavior of cancer cells.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Stage-Specific Embryonic Antigen-4 | SSEA-4 |
| Lycopersicon esculentum Lectin | TL |
| Ricinus communis Agglutinin | RCA |
| Concanavalin A | Con A |
| Dolichos biflorus Agglutinin | DBA |
| Lotus tetragonolobus Lectin | LTL |
| Phaseolus vulgaris Leucoagglutinin | PHA-L |
| Vicia villosa Agglutinin | VVA |
| Ulex europaeus Agglutinin | UEA |
| Phaseolus vulgaris Erythroagglutinin | PHA-E |
| Maackia amurensis Agglutinin | MAA |
| Laminin-Binding Protein | LBP |
| FK506-Binding Protein 4 | FKBP4 |
| Heat Shock Protein 90 | Hsp90 |
| Phosphoinositide 3-kinase | PI3K |
| Protein Kinase B | Akt |
| Src kinase | Src |
| Epidermal Growth Factor Receptor | EGFR |
| Collagen I | |
| Collagen IV | |
| Chondroitin Sulfate | |
| Laminin |
Roles of Ssea 4 Antigen in Cellular Physiology and Disease Progression
SSEA-4 in Maintaining Pluripotency and Stemness
SSEA-4 is a well-established marker for identifying and isolating undifferentiated pluripotent stem cells, including human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its expression is intimately linked with the maintenance of the pluripotent state, a cell's ability to differentiate into any of the three primary germ layers.
The presence of SSEA-4 on the cell surface is considered a hallmark of pluripotency. During the early stages of human embryonic development, SSEA-4 is first observed on the pluripotent cells of the inner cell mass. This expression is crucial for maintaining the undifferentiated state of these cells. Research has shown that as these cells begin to differentiate, the expression of SSEA-4 is significantly downregulated. This dynamic regulation of SSEA-4 expression underscores its importance in the molecular machinery that governs pluripotency.
In the context of regenerative medicine and stem cell research, SSEA-4 serves as a critical tool for characterizing and purifying pluripotent stem cell populations. The ability to selectively isolate SSEA-4 positive cells allows researchers to obtain highly enriched populations of undifferentiated cells for further study and potential therapeutic applications.
| Cell Type | SSEA-4 Expression Level | Role in Stemness |
| Human Embryonic Stem Cells (hESCs) | High | Marker of undifferentiated state; maintains pluripotency. |
| Induced Pluripotent Stem Cells (iPSCs) | High | Marker of successful reprogramming to a pluripotent state. |
| Mesenchymal Stem Cells (MSCs) | Variable | A subpopulation of MSCs expresses SSEA-4. |
| Human Germ Stem Cells | Present | Expressed in testis and ovary. |
This table summarizes the expression and role of SSEA-4 in various types of stem cells.
SSEA-4 in Cell Differentiation Processes
The process of cell differentiation is marked by significant changes in the expression of cell surface antigens, and SSEA-4 is a key player in this transition. The downregulation of SSEA-4 expression is a critical event that accompanies the differentiation of pluripotent stem cells into more specialized cell types. This loss of SSEA-4 is indicative of the cells' exit from the pluripotent state and their commitment to a specific lineage.
Conversely, the expression pattern of SSEA-4 can be utilized to identify and isolate specific progenitor cell populations. For instance, in the context of the eye, SSEA-4 can be used as a negative marker to enrich for limbal stem/progenitor cells, as these cells are SSEA-4 negative. nih.gov On the other hand, studies on pig induced pluripotent stem cells have shown that SSEA-4 expression is a prerequisite for their differentiation into neural cells, including neurons, astrocytes, and oligodendrocytes. patsnap.com
The role of SSEA-4 in differentiation is not merely as a passive marker. While the depletion of glycosphingolipids like SSEA-4 does not appear to be essential for maintaining the undifferentiated state, it is required for the proper differentiation or survival of differentiated cell lineages during development. nih.gov
| Cell Lineage | Change in SSEA-4 Expression | Significance |
| General Differentiation of hESCs | Downregulated | Indicates loss of pluripotency and commitment to a specific lineage. |
| Corneal Epithelium | High in differentiated cells | SSEA-4 negativity enriches for limbal stem/progenitor cells. nih.gov |
| Neural Differentiation (porcine iPSCs) | Required for differentiation | Essential for the formation of neurons, astrocytes, and oligodendrocytes. patsnap.com |
This table illustrates the dynamic changes in SSEA-4 expression during the differentiation of various cell types.
SSEA-4 as a Virulence Factor in Microbial Interactions
The direct role of SSEA-4 as a virulence factor in microbial interactions is an area with limited specific research in the available scientific literature. However, the broader family of molecules to which SSEA-4 belongs, glycosphingolipids (GSLs), are known to be involved in host-pathogen interactions. nih.govmdpi.com
GSLs are ubiquitous components of cell membranes and can serve as attachment receptors for a variety of pathogens, including bacteria, viruses, and their toxins. nih.govnih.gov The initial step in many infections involves the binding of a pathogen to the surface of a host cell, and the glycan structures of GSLs often provide the specific recognition sites for this attachment. mdpi.com For example, the cholera and Shiga toxins are well-known to bind to specific GSLs to gain entry into host cells. nih.gov
While the general principle of pathogen interaction with host GSLs is established, specific studies identifying SSEA-4 as a direct binding partner for a particular microbe or as a factor that is manipulated by a pathogen to enhance its virulence are not prominently featured in the current body of research. Therefore, while it is plausible that SSEA-4 could be involved in such interactions due to its structure and cell surface location, further investigation is required to establish a definitive role for SSEA-4 as a microbial virulence factor.
SSEA-4 in Tumorigenesis, Metastasis, and Chemoresistance
In stark contrast to its role in normal development where its expression is tightly regulated, SSEA-4 is frequently overexpressed in a wide range of cancers, where it is associated with more aggressive disease and poorer patient outcomes. frontiersin.org Its re-emergence in cancer cells is linked to key processes that drive tumor progression, including tumorigenesis, metastasis, and resistance to chemotherapy. frontiersin.orgresearchgate.net
SSEA-4 is considered a cancer stem cell (CSC) marker in several malignancies. mdpi.com CSCs are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, and are thought to be responsible for tumor initiation, growth, and recurrence. The expression of SSEA-4 on these cells is linked to their enhanced tumorigenic potential. frontiersin.org
Furthermore, SSEA-4 plays a significant role in the process of metastasis, the spread of cancer cells to distant sites. frontiersin.org Increased cell-surface expression of SSEA-4 is associated with the epithelial-to-mesenchymal transition (EMT), a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and a higher capacity for migration and invasion. frontiersin.org SSEA-4 positive cells have been shown to exhibit reduced cell-cell adhesion and increased motility. frontiersin.org
A particularly challenging aspect of cancer treatment is the development of chemoresistance. SSEA-4 has been identified as a marker for chemoresistant cancer cells in several tumor types, including breast cancer. nih.govarvojournals.org The subpopulation of SSEA-4 positive cells within a tumor often demonstrates increased resistance to cytotoxic drugs, contributing to treatment failure and disease relapse. nih.govresearchgate.net
| Cancer Type | Role of SSEA-4 | Associated Findings |
| Glioblastoma Multiforme | Highly expressed | Associated with high-grade astrocytoma; potential therapeutic target. mdpi.com |
| Breast Cancer | Chemoresistance, Metastasis | Marks a subpopulation of chemoresistant cells with mesenchymal features. nih.govarvojournals.org |
| Prostate Cancer | Tumorigenicity, Invasion | SSEA-4+ cells show increased tumorigenic ability and a migratory phenotype. frontiersin.org |
| Lung Cancer | Poor Prognosis | Expression is associated with increased metastatic potential. frontiersin.org |
| Ovarian Cancer | Tumorigenesis | Expressed in ovarian cancer cells. mdpi.com |
This table provides a summary of the multifaceted roles of SSEA-4 in the progression of various cancers.
Pre Clinical Research Applications of Ssea 4 Hexaose Analogues and Ssea 4 Targeting Strategies
Utilization as Immunological Reagents and Probes
The specific expression pattern of SSEA-4 makes it an invaluable tool in cell biology and regenerative medicine research. Antibodies targeting the SSEA-4 epitope are fundamental immunological reagents for identifying, characterizing, and isolating undifferentiated human pluripotent stem cells (PSCs), including embryonic stem (ES) cells and induced pluripotent stem (iPS) cells. miltenyibiotec.comstemcell.com
Monoclonal antibodies, such as clone MC-813-70, are widely used for these purposes. stemcell.com These reagents are often conjugated to fluorophores, enabling their use in techniques like immunocytochemistry and flow cytometry to visualize and quantify SSEA-4 expression. rndsystems.com A notable innovation in this area is the development of reagents like GloLIVE™ antibodies, which permit the labeling and imaging of SSEA-4 on the surface of living cells. rndsystems.com This allows researchers to assess the pluripotency of stem cell colonies in real-time and select high-quality, undifferentiated populations for further culture and experimentation without the need for cell fixation. rndsystems.com
Beyond stem cell biology, SSEA-4 serves as a marker for certain adult stem cell populations, such as a subset of mesenchymal stem cells (MSCs) derived from bone marrow. ashpublications.orgresearchgate.net Furthermore, synthetic SSEA-4 hexaose analogues can be chemically functionalized with moieties like biotin (B1667282) or fluorescent tags. elicityl-oligotech.com These modified glycans serve as sophisticated probes in glycan arrays, facilitating high-throughput studies of the interactions between SSEA-4 and various proteins, which is crucial for understanding its biological functions. elicityl-oligotech.comwikipedia.org
| Application | Reagent/Probe | Technique | Purpose |
| Cell Identification | Anti-SSEA-4 Monoclonal Antibodies (e.g., MC-813-70) | Flow Cytometry, Immunocytochemistry | Identifying and characterizing pluripotent stem cells and specific cancer cells. stemcell.com |
| Live Cell Imaging | GloLIVE™ Anti-SSEA-4 Antibodies | Live Cell Microscopy | Real-time monitoring and selection of undifferentiated stem cell colonies. rndsystems.com |
| Biochemical Assays | Functionalized SSEA-4 Hexaose Analogues (Biotinylated, etc.) | Glycan Arrays | Studying protein-carbohydrate interactions and biological function. elicityl-oligotech.comwikipedia.org |
Development of Anti-SSEA-4 Antibodies and Immunotherapies
The discovery of SSEA-4 expression on numerous solid tumors has spurred the development of various immunotherapy strategies designed to target and eliminate malignant cells expressing this antigen. nih.govpnas.org
Chimeric Antigen Receptor (CAR) T-cell therapy is a promising frontier in SSEA-4-targeted cancer treatment. Pre-clinical studies have focused on engineering patient T-cells to express CARs that recognize the SSEA-4 antigen on tumor cells. nih.govaacrjournals.org
In Vitro Efficacy : In laboratory settings, anti-SSEA-4 CAR T-cells have demonstrated specific and potent cytotoxic activity against SSEA-4-positive cancer cell lines. nih.govmdpi.com Upon recognizing the SSEA-4 target, these engineered T-cells become activated, characterized by degranulation and the secretion of inflammatory cytokines, leading to the effective killing of cancer cells. mdpi.com
In Vivo Anti-Tumor Response : The therapeutic potential of this approach has been evaluated in animal models. In a xenograft model of high-grade serous ovarian cancer using the OVCAR4 cell line, anti-SSEA-4 CAR T-cells produced a significant and specific anti-tumor response. nih.govaacrjournals.org However, research has also highlighted potential challenges. A study using a triple-negative breast cancer xenograft model reported that while SSEA-4 CAR T-cells showed some anti-tumor activity, they also induced severe on-target, off-tumor toxicities. mdpi.com This adverse effect was linked to the expression of SSEA-4 on healthy progenitor cells in the bone marrow and lungs of the mice. mdpi.com The design of the CAR construct, particularly the length of the extracellular spacer domain, was found to significantly influence T-cell activation and the degree of toxicity. mdpi.com
These pre-clinical findings underscore both the promise of SSEA-4 CAR T-cell therapy and the critical need to refine the technology to enhance its safety profile before clinical translation. nih.govmdpi.com
| Model | Cancer Type | Key Findings | Reference |
| In Vitro | Various SSEA-4+ cell lines | Antigen-specific T-cell activation, cytokine release, and killing of target cells. | mdpi.com |
| In Vivo (OVCAR4 Xenograft) | Ovarian Carcinoma | Demonstrated remarkable and specific anti-tumor response. | nih.govaacrjournals.org |
| In Vivo (MDA-MB-231 Xenograft) | Triple-Negative Breast Cancer | Limited anti-tumor effect with significant on-target/off-tumor toxicity observed. | mdpi.com |
The development of monoclonal antibodies (mAbs) that directly target SSEA-4 represents another major therapeutic strategy. These antibodies can attack cancer cells through several mechanisms.
Direct Antibody Action : The anti-SSEA-4 mAb, MC813-70, was shown to induce complement-dependent cytotoxicity (CDC) in glioblastoma multiforme (GBM) cell lines that highly express SSEA-4. nih.gov In corresponding in vivo studies, the administration of this antibody successfully suppressed the growth of GBM tumors in mouse models. nih.gov
Enhanced Effector Functions : To improve the potency of these antibodies, researchers have employed glycoengineering techniques to create mAbs with modified Fc glycans. pnas.org These modifications are designed to enhance effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC). A glycoengineered anti-SSEA-4 mAb proved highly effective against non-small cell lung cancer (NSCLC) cells resistant to tyrosine kinase inhibitors (TKIs) in both in vitro and in vivo models. pnas.org
Antibody-Drug Conjugates (ADCs) : A particularly promising application is the use of anti-SSEA-4 antibodies as delivery vehicles for potent cytotoxic agents in the form of antibody-drug conjugates (ADCs). nih.govnih.gov The MC-813-70 antibody has been observed to be rapidly internalized by breast cancer cells upon binding to SSEA-4. nih.gov This property was leveraged to create an immunotoxin by attaching the saporin toxin, which effectively reduced cancer cell viability in vitro. nih.gov A more advanced ADC, OBI-998, conjugates a humanized anti-SSEA-4 antibody to the microtubule-disrupting agent monomethyl auristatin E (MMAE). aacrjournals.org OBI-998 displayed potent cytotoxicity and significant anti-tumor efficacy across multiple cancer xenograft models. aacrjournals.org
As a tumor-associated carbohydrate antigen (TACA), SSEA-4 is a compelling candidate for the development of therapeutic cancer vaccines. nih.gov The goal of such a vaccine is to stimulate the patient's own immune system to recognize and destroy SSEA-4-expressing cancer cells. The glycoconjugate vaccine approach is a well-established strategy for eliciting a strong immune response against carbohydrate antigens, which are often poorly immunogenic on their own. nih.govmdpi.com
This strategy involves chemically linking the SSEA-4 glycan (or a synthetic analogue) to a large carrier protein, such as tetanus toxoid. nih.gov This conjugate formulation helps to activate T-helper cells, leading to a robust and long-lasting B-cell and antibody response against the glycan target. Advances in synthetic carbohydrate chemistry have made it possible to produce well-defined oligosaccharides for incorporation into such vaccines. wikipedia.org Pre-clinical research in this area focuses on designing an SSEA-4 glycoconjugate that can effectively break immune tolerance and induce high-titer, high-affinity antibodies capable of recognizing SSEA-4 on tumor cells and mediating their destruction.
Research on SSEA-4 Mediated Cell Sorting and Enrichment
The specific cell-surface expression of SSEA-4 makes it an excellent marker for the physical separation and enrichment of distinct cell populations from heterogeneous mixtures. This capability is crucial for both basic research and the preparation of cell populations for therapeutic applications.
The primary techniques used for this purpose are Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS). mdpi.comnih.gov Commercially available reagents, such as anti-SSEA-4 MicroBeads, are routinely used in MACS protocols for the positive selection of SSEA-4-expressing cells. miltenyibiotec.com
Studying Cancer Cell Heterogeneity : Researchers have utilized FACS to isolate SSEA-4-positive and SSEA-4-negative subpopulations from solid tumor cell lines, such as those from prostate cancer. nih.govnih.gov These studies revealed that the SSEA-4+ fraction often displays characteristics associated with an epithelial-to-mesenchymal transition (EMT), including a more invasive and migratory phenotype, whereas the SSEA-4- fraction retains a more classic epithelial morphology. nih.govnih.gov
Enriching Stem Cell Populations : In the field of regenerative medicine, cell sorting is used to purify stem cell populations. For instance, SSEA-4-based sorting has been employed to enrich for mesenchymal stem cells from bone marrow, with the resulting SSEA-4+ population exhibiting enhanced growth potential compared to unsorted cells. ashpublications.org Similarly, studies on Wharton's jelly-derived MSCs (WJ-MSCs) compared FACS and MACS for enriching SSEA-4+ cells, finding that FACS provided a more stable enrichment over multiple cell passages. nih.gov
In Vitro and In Vivo Models for Studying SSEA-4 Functions and Targeting
Robust and relevant experimental models are essential for investigating the biology of SSEA-4 and for the pre-clinical validation of SSEA-4-targeting therapies.
In Vitro Models :
Cell Lines : A wide range of human cancer cell lines that endogenously express SSEA-4 (e.g., from ovarian, breast, lung, and brain cancers) are the workhorses of in vitro research. nih.govnih.govpnas.org They are used for fundamental studies of SSEA-4 function and as targets in cytotoxicity assays (CDC, ADCC) and CAR T-cell killing experiments. nih.govmdpi.com
3D Cultures : Three-dimensional culture systems, such as spheroids, offer a more physiologically relevant model than traditional 2D monolayers. These models have been used to study the behavior of SSEA-4+ cells, revealing, for example, that SSEA-4+ MSCs may have enhanced survival in 3D environments. nih.gov
Co-culture Systems : To investigate phenomena like the bystander effect of ADCs, co-culture models containing both SSEA-4-high and SSEA-4-low expressing cells are employed. aacrjournals.org
In Vivo Models :
Xenograft Models : The most common in vivo models involve the transplantation of human cancer cells into immunodeficient mice (e.g., NSG or nude mice). nih.govmdpi.com These xenograft models, which can be established subcutaneously or in the organ of origin (orthotopic), are indispensable for evaluating the anti-tumor efficacy of SSEA-4 targeted agents like monoclonal antibodies, ADCs, and CAR T-cells. nih.govpnas.orgaacrjournals.org
Toxicity Assessment : Animal models are also critical for identifying potential safety issues. As demonstrated in SSEA-4 CAR T-cell studies, in vivo models can reveal on-target, off-tumor toxicities that may not be apparent from in vitro work, providing vital information for therapeutic development. mdpi.com
Advanced Models : While mouse models are predominant, the scientific community recognizes the need for large animal models, such as pigs, for pre-clinical testing of some cell-based therapies, particularly those involving iPSCs, where SSEA-4 is also a critical marker. nih.govnih.gov
Cell Line Studies for SSEA-4 Expression and Functional Impact
Stage-Specific Embryonic Antigen-4 (SSEA-4) is a glycosphingolipid that is notably overexpressed in various cancers, drawing significant interest in its role in tumor biology. nih.gov Cell line studies have been fundamental in elucidating the expression patterns and functional implications of SSEA-4. Research has identified SSEA-4 expression on subpopulations of cells across numerous solid tumor cell lines, including those derived from glioblastoma, breast, lung, ovarian, prostate, colon, and pancreatic cancers. nih.govpnas.org Conversely, SSEA-4 is generally not detected in leukemic cell lines. nih.govnih.gov
Functionally, SSEA-4 expression is closely linked with a shift in cellular phenotype reminiscent of an epithelial-to-mesenchymal transition (EMT). nih.gov When sorted using fluorescence-activated cell sorting (FACS), SSEA-4-positive (SSEA-4+) prostate cancer cells form fibroblast-like colonies with diminished cell-cell contact. nih.govnih.gov In contrast, their SSEA-4-negative (SSEA-4−) counterparts grow in cobblestone-like epithelial colonies. nih.govnih.gov This morphological change is accompanied by molecular alterations; SSEA-4+ cells exhibit downregulation of key epithelial markers such as Claudin-7, E-cadherin, ESRP1, and GRHL2. nih.govnih.gov Furthermore, these cells show enrichment for pluripotent embryonic stem cell markers, including Tra-1-60 and Tra-1-81. nih.gov
The presence of SSEA-4 on the cell surface has a significant impact on cellular adhesion and migration. researchgate.net Studies have demonstrated that a stable knockdown of SSEA-4 synthesis leads to reduced cellular adhesion to various extracellular matrix components. nih.govnih.gov This suggests that SSEA-4 plays an important role in cancer cell invasion by modulating how tumor cells interact with their microenvironment. nih.govresearchgate.net In some cancer cell lines, such as glioblastoma, SSEA-4 is highly expressed and is considered a major globo-series glycosphingolipid. pnas.org The targeting of SSEA-4 with specific monoclonal antibodies has been shown to induce complement-dependent cytotoxicity in vitro against cancer cell lines with high SSEA-4 expression. pnas.orgpnas.org
Table 1: SSEA-4 Expression and Functional Observations in Cancer Cell Lines
Cancer Type Representative Cell Lines Key Findings on SSEA-4+ Cells Citations Prostate Cancer DU145, PC3 Fibroblast-like morphology, decreased cell-cell contact, reduced epithelial markers (E-cadherin), increased tumorigenicity, and altered adhesion to ECM. [1, 4] Glioblastoma (GBM) Multiple GBM cell lines (8 of 11 tested in one study) High surface expression; targeting with mAbs induces complement-dependent cytotoxicity. pnas.org Breast Cancer MCF-7, MDA-MB-231 Associated with chemoresistance and high metastatic potential; mediates invasion through FAK and cSrc activation. [6, 9, 13] Colon Cancer HCT-116 Downregulation of epithelial markers (Claudin-7, E-cadherin). [1, 4] Lung Cancer (NSCLC) TKI-resistant lines (e.g., H1975) Highly expressed in TKI-resistant cells with EGFR-T790M mutation. nih.gov Ovarian Cancer SKOV3, OVCAR4 Target for antibody-drug conjugates (ADCs) and CAR-T cell therapy. [7, 8] Pancreatic & Gastric Cancer Various Identified as a target for CAR-T cell therapy. researchgate.net
Xenograft Models in Immunodeficient Mice
To investigate the role of SSEA-4 in a complex in vivo environment, researchers utilize xenograft models, typically involving the implantation of human cancer cells into immunodeficient mice such as NOD/SCID/IL2Rγnull (NSG) mice. nih.govnih.gov These models have been crucial in demonstrating the tumorigenic potential of SSEA-4-positive cells. For instance, when SSEA-4+ and SSEA-4− fractions of the DU145 prostate cancer cell line were implanted subcutaneously into mice, the SSEA-4+ cells displayed a significantly stronger tumorigenic ability. nih.govresearchgate.net Analysis of the resulting xenografts revealed that SSEA-4 expression was predominantly found in cells at the periphery of the tumor, which often lacked the epithelial marker E-cadherin. nih.gov
Xenograft models have also served as a critical platform for the preclinical evaluation of SSEA-4 targeting strategies. In glioblastoma models, the administration of a monoclonal antibody specific to SSEA-4 was shown to suppress tumor growth in nude mice. pnas.org More advanced therapeutic approaches, such as Chimeric Antigen Receptor (CAR) T-cell therapy, have also been tested. In an ovarian cancer xenograft model, anti-SSEA-4 CAR-T cells demonstrated a remarkable and specific anti-tumor response. biorxiv.org Similarly, antibody-drug conjugates (ADCs) like OBI-998, which target SSEA-4, have shown significant anti-tumor efficacy in a variety of animal models. researchgate.net
However, these in vivo studies have also highlighted potential challenges. In a study using a triple-negative breast cancer (TNBC) xenograft model, SSEA-4-targeting CAR-T cells mediated only a limited antitumor effect but induced severe on-target, off-tumor toxicities. nih.govmdpi.com Further investigation revealed that the CAR-T cells were likely co-targeting SSEA-4-expressing progenitor cells in the mice's bone marrow and lungs, raising important safety considerations for future therapeutic development. nih.govmdpi.com
Table 2: Summary of SSEA-4 Research in Xenograft Models
Cancer Type Cell Line Used Mouse Model Therapeutic Strategy Key Findings Citations Prostate Cancer DU145 NSG N/A (Tumorigenicity Study) SSEA-4+ cells showed higher tumorigenic capacity than SSEA-4- cells. SSEA-4 expression was concentrated at the tumor periphery. nih.gov Glioblastoma (GBM) GBM cell lines Nude Mice Anti-SSEA-4 Monoclonal Antibody Antibody treatment suppressed GBM tumor growth. pnas.org Ovarian Cancer OVCAR4 NSG Anti-SSEA-4 CAR-T Cells Demonstrated a specific and potent anti-tumor response. researchgate.net Triple-Negative Breast Cancer (TNBC) MDA-MB-231 NSG Anti-SSEA-4 CAR-T Cells Limited antitumor efficacy with significant on-target/off-tumor toxicity due to targeting of normal progenitor cells. [9, 13] Various Solid Tumors Various (e.g., SKOV3) Various Antibody-Drug Conjugate (OBI-998) Significant anti-tumor efficacy observed in multiple animal models. biorxiv.org
Non-Mammalian Models for SSEA-4 Research
The study of SSEA-4 and its biological functions has predominantly been centered on human cells and mammalian models. However, non-mammalian model organisms such as the nematode Caenorhabditis elegans and the zebrafish (Danio rerio) are powerful tools for investigating fundamental developmental processes and cellular pathways that can be conserved across species.
Research in C. elegans has provided deep insights into the genetic regulation of cell fate and differentiation, processes in which pluripotency-associated factors play a role. plos.org While studies directly investigating the SSEA-4 hexaose analogue in C. elegans are not extensively documented, research on factors that regulate cell fate reprogramming in both human cells and C. elegans has noted SSEA-4 as a key pluripotency marker in the human cell context. nih.gov
Similarly, the zebrafish has become an important model for developmental biology and for studying stem cells. nih.gov Research in zebrafish embryos has focused on identifying and characterizing pluripotency markers to better define culture conditions for embryonic stem cells. nih.gov While much of this work has focused on markers like SSEA-1 and the transcription factor pou5f1 (an Oct4 homologue), it establishes a framework for understanding how such embryonic antigens function during development. nih.gov The dynamic expression of various genes during zebrafish embryogenesis, including those involved in sensory system development, highlights the utility of this model for dissecting complex biological pathways. mdpi.com Although specific functional analyses of the SSEA-4 analogue in these models are limited in current literature, their utility in studying conserved pathways of development and cell fate determination remains significant.
Table 3: Use of Non-Mammalian Models in Related Research Fields
Model Organism Area of Research Relevance to SSEA-4 Citations Caenorhabditis elegans Cell Fate Reprogramming, Neuronal Differentiation Used in comparative studies where SSEA-4 is a key marker for pluripotency in human cells. [11, 27] Zebrafish (Danio rerio) Embryogenesis, Stem Cell Biology, Pluripotency Markers Used to study pluripotency markers (e.g., SSEA-1) and developmental pathways, providing context for the role of embryonic antigens. [16, 24]
Structure Activity Relationship Studies of Ssea 4 Hexaose Analogues
Impact of Glycan Structure Modifications on Binding Affinity (e.g., Sialylation)
The terminal sialic acid residue of the SSEA-4 glycan is a critical determinant of its binding affinity to specific antibodies. unimelb.edu.au SSEA-4 is a glycosphingolipid that contains a terminal N-acetylneuraminic acid. nih.gov Its precursor, SSEA-3, lacks this terminal sialic acid. nih.gov The presence of this single sugar residue dramatically alters the binding properties of the glycan.
Research has demonstrated the high specificity of monoclonal antibodies for the sialylated form of the glycan. In a comparative study, the monoclonal antibody α-SSEA-4 (MC-813-70) exhibited high affinity for SSEA-4, while showing negligible binding to Globo H, a related glycan that differs only in its terminal monosaccharide (fucose instead of sialic acid). nih.gov This highlights the dominant role of the terminal sialic acid in antibody recognition. nih.gov
Further crystallographic studies have elucidated the structural basis for this specific recognition, showing that the terminal sialic acid of the SSEA-4 glycan headgroup plays a crucial role in the interaction with the binding site of a cancer-targeting antibody. unimelb.edu.au The high affinity and specificity of antibodies for SSEA-4 are foundational for its use as a marker for stem cells and as a target in cancer immunotherapy. nih.gov
| Glycan | Terminal Saccharide | Binding to α-SSEA-4 Antibody | Dissociation Constant (Kd) |
|---|---|---|---|
| SSEA-4 | N-acetylneuraminic acid (Sialic Acid) | High | (115 ± 10) nM |
| Globo H | L-fucose | Negligible | Not Determined |
Correlation Between Analogue Structure and Immunogenicity
The immunogenicity of glycan analogues is a key factor in the development of carbohydrate-based vaccines and immunotherapies. Altered glycosylation patterns on the surface of cancer cells can create tumor-associated carbohydrate antigens (TACAs) that are recognized as "nonself" by the immune system, thus eliciting an immune response. nih.gov SSEA-4, being highly expressed on various cancer cells but not on most normal tissues, is considered a valuable TACA. nih.govnih.gov
The structural characteristics of synthetic glycans significantly influence their immunogenicity. nih.gov Studies on bacterial surface glycans have shown that specific functional groups are essential for inducing a robust immune response. For instance, the removal of O-acetyl groups from a meningococcal polysaccharide conjugate vaccine was found to substantially reduce its immunogenicity. mdpi.com Conversely, the presence of a phosphate (B84403) group on a synthetic hexasaccharide repeating unit of a C. difficile polysaccharide was shown to be essential for mimicking the native polysaccharide and eliciting a comparable immunogenic response when conjugated to a carrier protein. mdpi.com
While direct studies on the immunogenicity of SSEA-4 hexaose analogue type 1 are limited, the principles derived from other synthetic glycan studies suggest that its immunogenic profile would be dependent on its fine chemical structure, including the presence and presentation of key epitopes like the terminal sialic acid. To enhance the immunogenicity of such oligosaccharides, they are typically conjugated to a carrier protein, as T-cell independent antigens require this to elicit a strong and lasting immune response. nih.gov
Influence of Linker Chemistry and Conjugation on Biological Activity
In the context of CAR T-cell therapy, the spacer or linker region that connects the antigen-binding domain to the T-cell membrane is a critical design element. A study on SSEA-4-directed CAR T-cells demonstrated that the length of this extracellular spacer domain significantly affects the CAR's bioactivity. Different spacer lengths resulted in varied levels of T-cell activation, characterized by degranulation and cytokine secretion. mdpi.com
| CAR Variant (Spacer Length) | Relative Bioactivity | Observed In Vivo Effect |
|---|---|---|
| Short (S) Spacer | High | Conferred highest degree of toxicity |
| Long (L) Spacer | Intermediate | - |
| Extra Short (XS) Spacer | Low | - |
Similarly, for ADCs, the linker chemistry influences the stability and release of the cytotoxic payload. SSEA-4 has been identified as an attractive target for ADCs due to the rapid internalization of SSEA-4 antibodies into breast cancer cells. nih.gov The efficacy of such SSEA-4 ADCs in killing cancer cells highlights the importance of the conjugation strategy in achieving the desired therapeutic effect. nih.gov
The choice of carrier protein for conjugation can also modulate the biological activity and immunogenicity of the SSEA-4 hexaose analogue. Commercially available this compound is offered conjugated to various carrier proteins such as Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH), as well as functionalized with different linkers (e.g., amine or alkyne groups) to facilitate custom conjugations. elicityl-oligotech.com These variations allow for the optimization of the analogue for specific applications, be it for eliciting an immune response in vaccine development or for use in diagnostic assays. nih.gov
Advanced Research Directions and Future Perspectives in Ssea 4 Hexaose Analogue Research
Elucidating Novel SSEA-4 Binding Partners and Receptors
A primary frontier in SSEA-4 research is the identification of its complete interactome. While some binding partners have been identified, a comprehensive understanding of how the SSEA-4 glycan mediates its functions requires a full map of its molecular interactions.
One known intracellular binding partner is the FK-506 binding protein 4 (FKBP4). nih.gov This interaction was identified using affinity capture techniques and glycan microarrays, suggesting a role for SSEA-4 in cellular signaling pathways. nih.gov Additionally, SSEA-4 has been implicated in laminin (B1169045) binding through interactions with the laminin receptor, which influences cellular adhesion to the extracellular matrix. nih.gov
Future research will focus on discovering novel cell-surface receptors and extracellular binding partners. Advanced methodologies are pivotal for this exploration. Affinity chromatography, utilizing the SSEA-4 hexaose analogue as bait, can isolate interacting proteins from cell lysates or conditioned media for subsequent identification by mass spectrometry. Furthermore, sophisticated glycan arrays featuring the SSEA-4 analogue can be used to screen libraries of proteins, peptides, or even other cell types to identify new binding events with high throughput. nih.gov Elucidating these partners is crucial for understanding the signaling cascades initiated or modulated by SSEA-4.
| Known and Potential Binding Partners of SSEA-4 Glycan | Role/Function | Method of Identification/Investigation | Future Research Focus |
| FK-506 binding protein 4 (FKBP4) | Intracellular protein, may affect SSEA-4 transport and downstream signaling. nih.govpnas.org | Affinity capture, Glycan microarray. nih.gov | Investigate the biological significance of the SSEA-4/FKBP4 interaction in stem cell pluripotency and cancer. |
| Laminin Receptor | Cell adhesion to the extracellular matrix, particularly laminin. nih.gov | Co-immunoprecipitation, Functional adhesion assays. | Characterize the specific domains of interaction and the impact on cell migration and invasion. |
| Lectins | Carbohydrate-binding proteins involved in cell recognition and adhesion. researchgate.net | Lectin microarrays, Flow cytometry. researchgate.net | Screen for novel endogenous lectins on immune cells or stromal cells that interact with SSEA-4. |
| Growth Factor Receptors | Potential modulation of receptor activity (e.g., tyrosine kinases) within glycosynapses. nih.gov | Proximity ligation assays, FRET/BRET. | Determine if SSEA-4 directly binds to and modulates the activity of key growth factor receptors in stem cells and cancer. |
| Extracellular Matrix Proteins | Structural support and cell signaling. | Solid-phase binding assays, Surface plasmon resonance. | Screen for direct interactions with other ECM components like fibronectin or collagens to understand microenvironment modulation. |
Investigating SSEA-4 in Inter-Cellular Communication and Microenvironment Modulation
The strategic location of SSEA-4 on the cell surface positions it as a key player in mediating interactions between cells and their surrounding microenvironment. Research indicates that SSEA-4 expression is associated with a loss of cell-cell adhesion and a gain of a migratory phenotype, particularly in cancer cells. glykogen.comnih.gov This suggests SSEA-4 is integral to processes like the epithelial-to-mesenchymal transition (EMT), a critical step in cancer invasion.
Future studies will use SSEA-4 hexaose analogues to dissect these mechanisms. Soluble forms of the analogue can be introduced into co-culture systems to determine if they can competitively inhibit SSEA-4-mediated cell-cell or cell-matrix interactions. This could reveal, for instance, whether SSEA-4 on a cancer cell interacts with a specific receptor on an endothelial cell to facilitate extravasation.
Moreover, the role of SSEA-4 in modulating the tumor microenvironment (TME) is a burgeoning area of investigation. This includes its potential influence on immune cell trafficking, cytokine secretion, and extracellular matrix remodeling. nih.gov Advanced 3D culture models, such as organoids or microfluidic "tumor-on-a-chip" systems, will be invaluable for studying how SSEA-4-expressing cells dynamically shape their niche and communicate with stromal and immune cells.
Development of Advanced Analytical Tools for SSEA-4 Glycan Profiling
To fully understand the roles of SSEA-4, researchers require robust and sensitive tools for its detection and characterization in complex biological samples. While antibodies are commonly used, the development of new analytical platforms is a key research direction. glykogen.com
High-throughput glycan profiling is essential. Methodologies combining liquid chromatography with mass spectrometry (LC-MS) are being refined for greater sensitivity to analyze SSEA-4 expression from minimal sample amounts. creative-biolabs.com Capillary electrophoresis and advanced microfluidic devices offer the potential for rapid, automated, and high-resolution analysis of SSEA-4 and related glycan structures from single cells, providing insights into cellular heterogeneity. frontiersin.org
Another promising avenue is the development of novel imaging agents. Fluorescently labeled SSEA-4 hexaose analogues can be synthesized to serve as probes for live-cell imaging, allowing researchers to track the molecule's dynamics within the cell membrane and its localization in specific microdomains like lipid rafts. nih.gov This can help elucidate how SSEA-4 participates in the formation of "glycosynapses," which are signaling hubs on the cell surface. nih.gov
| Analytical Technique | Principle | Application to SSEA-4 Profiling | Future Development |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions to identify and quantify molecules. | Structural elucidation of SSEA-4 from cell lysates; quantification in glycomics studies. creative-biolabs.com | Integration with imaging (Imaging Mass Spectrometry) to map SSEA-4 distribution in tissues. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Purification of SSEA-4; quantification of released glycans after fluorescent labeling. frontiersin.org | Miniaturization and coupling with ultra-sensitive detectors for single-cell glycan analysis. |
| Glycan Microarrays | Immobilized glycans are probed with fluorescently labeled proteins, antibodies, or cells. | Screening for SSEA-4 binding partners; characterizing antibody specificity. nih.gov | Development of arrays with diverse SSEA-4 analogue structures to probe structure-function relationships. |
| Microfluidic Platforms | Manipulation of small fluid volumes in channels. | High-throughput screening, single-cell glycan analysis, and separation with high efficiency. frontiersin.org | Integration of enzymatic release, labeling, and analysis on a single chip for "sample-to-answer" glycan profiling. |
| Live-Cell Imaging Probes | Fluorescently labeled SSEA-4 analogues or nanobodies. | Real-time tracking of SSEA-4 membrane dynamics and interactions. nih.gov | Development of photo-switchable or environmentally sensitive probes to report on binding events or local environment. |
Exploring SSEA-4 Analogues in Regenerative Medicine Beyond Stem Cell Isolation
While SSEA-4 is a well-established marker for isolating stem cell populations, its functional roles suggest broader applications in regenerative medicine. nih.govresearchgate.net The SSEA-4 hexaose analogue itself could be used as a therapeutic agent or a component of advanced biomaterials to direct cell fate and tissue formation.
One potential application is the modulation of stem cell differentiation. By introducing soluble SSEA-4 analogues or by incorporating them into culture substrates, it may be possible to influence the signaling pathways that maintain pluripotency or guide differentiation towards specific lineages, such as osteogenic pathways. nih.gov For example, studies have shown that combining SSEA-4 positive human adipose-derived stem cells with silicate (B1173343) nanoplatelets enhances osteogenic differentiation. nih.gov
Furthermore, SSEA-4 analogues could be used to engineer "smart" biomaterials. Scaffolds decorated with the SSEA-4 hexaose analogue could create a synthetic stem cell niche, promoting the homing, adhesion, and survival of endogenous or transplanted stem cells. This approach could enhance the efficacy of tissue engineering strategies for bone, cartilage, or neural regeneration. nih.gov
Integrating SSEA-4 Glycobiology with Systems Biology Approaches
The ultimate understanding of SSEA-4's function will come from integrating knowledge of its glycan structure with broader biological networks. A systems biology approach, which combines experimental data with computational modeling, is essential for unraveling the complexity of SSEA-4-mediated pathways.
This involves collecting multi-omics data from SSEA-4 positive and negative cell populations. Transcriptomics (RNA-seq) can reveal the gene expression profiles associated with SSEA-4 expression, while proteomics can identify the proteins and signaling networks that are active. nih.gov When this information is combined with glycomics data detailing the abundance and localization of SSEA-4, researchers can begin to build comprehensive computational models.
These models can predict how perturbations in SSEA-4 expression or interactions will affect cellular behavior, such as differentiation, proliferation, or invasion. This integrated approach will not only clarify the fundamental roles of the SSEA-4 glycan but also help identify novel and more effective therapeutic targets within its complex signaling network.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
